molecular formula C13H7BrClN3O B14401567 [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88594-33-6

[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B14401567
CAS No.: 88594-33-6
M. Wt: 336.57 g/mol
InChI Key: YMXBAIYASDQLCB-UHFFFAOYSA-N
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Description

2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising a bromofuran ring, a chloroimidazopyridine ring, and an acetonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to its combination of a bromofuran ring and a chloroimidazopyridine ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88594-33-6

Molecular Formula

C13H7BrClN3O

Molecular Weight

336.57 g/mol

IUPAC Name

2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C13H7BrClN3O/c14-11-3-2-10(19-11)13-9(5-6-16)18-7-8(15)1-4-12(18)17-13/h1-4,7H,5H2

InChI Key

YMXBAIYASDQLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)CC#N)C3=CC=C(O3)Br

Origin of Product

United States

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